molecular formula C16H12BrClN2S B11543794 4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine

4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11543794
M. Wt: 379.7 g/mol
InChI Key: DOVQCKZLZJRAGH-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a thiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-bromobenzaldehyde with 3-chloro-4-methylaniline in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:
    • 4-(4-chlorophenyl)-N-(3-bromo-4-methylphenyl)-1,3-thiazol-2-amine
    • 4-(4-methylphenyl)-N-(3-chloro-4-bromophenyl)-1,3-thiazol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12BrClN2S

Molecular Weight

379.7 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12BrClN2S/c1-10-2-7-13(8-14(10)18)19-16-20-15(9-21-16)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)

InChI Key

DOVQCKZLZJRAGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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